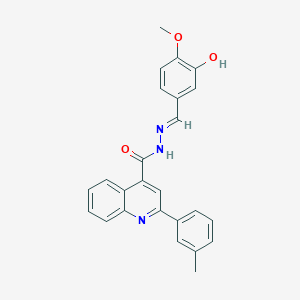![molecular formula C25H21BrN4O2 B445763 N'~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE](/img/structure/B445763.png)
N'~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of this compound features a bromobenzyl group, a phenylmethylene group, and a pyrazolylmethyl group, making it a unique and versatile molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE involves several steps. One common method includes the reaction of 4-bromobenzyl chloride with 2-hydroxybenzaldehyde to form 2-[(4-bromobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with 1H-pyrazole-1-carboxaldehyde under reflux conditions to yield the desired compound .
Analyse Chemischer Reaktionen
N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form new derivatives.
Wissenschaftliche Forschungsanwendungen
N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its pharmacological properties, it is studied for its potential therapeutic applications in treating infectious diseases.
Wirkmechanismus
The mechanism of action of N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes in the Leishmania and Plasmodium species, leading to the disruption of their metabolic processes and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to and inhibit key enzymes is a crucial aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE can be compared with other hydrazine-coupled pyrazole derivatives, such as:
- N’~1~-({2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
- N’~1~-({2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
- N’~1~-({2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
These compounds share similar structural features but differ in the substituents on the benzyl group. The presence of different substituents can significantly affect the compound’s pharmacological properties, making each derivative unique in its own right .
Eigenschaften
Molekularformel |
C25H21BrN4O2 |
|---|---|
Molekulargewicht |
489.4g/mol |
IUPAC-Name |
N-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-(pyrazol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C25H21BrN4O2/c26-23-11-9-19(10-12-23)18-32-24-8-2-1-6-22(24)16-27-29-25(31)21-7-3-5-20(15-21)17-30-14-4-13-28-30/h1-16H,17-18H2,(H,29,31) |
InChI-Schlüssel |
NFOSTPOZFPSGOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC(=C2)CN3C=CC=N3)OCC4=CC=C(C=C4)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC(=C2)CN3C=CC=N3)OCC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B445682.png)

![N-(3-{N-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B445684.png)


![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B445689.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B445691.png)
![Butyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445693.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B445694.png)
![2-{[4-ETHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445698.png)
![2-(4-butoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B445700.png)
![Isopropyl 6-ethyl-2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445704.png)

